2-chloro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
説明
The compound 2-chloro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide features a pyrazolo[3,4-d]pyrimidinone core, a bicyclic heteroaromatic system known for its role in kinase inhibition and anticancer drug development . Key structural elements include:
- A 2-fluorobenzyl group at position 5 of the pyrazolo[3,4-d]pyrimidinone ring.
- A 2-chlorobenzamide moiety linked via a two-carbon ethyl spacer to the nitrogen at position 1.
- A 4-oxo-4,5-dihydro configuration, which may influence hydrogen-bonding interactions and solubility.
特性
IUPAC Name |
2-chloro-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN5O2/c22-17-7-3-2-6-15(17)20(29)24-9-10-28-19-16(11-26-28)21(30)27(13-25-19)12-14-5-1-4-8-18(14)23/h1-8,11,13H,9-10,12H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOBAFYHTXRFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-chloro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a member of the pyrazolo[3,4-d]pyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit various mechanisms of action, primarily through modulation of enzyme activity and interaction with cellular signaling pathways. Specifically, this compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Key Findings:
- Inhibition of CDKs : The compound demonstrated significant inhibitory activity against CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively. This suggests a potential role in cancer therapy by preventing uncontrolled cell proliferation .
- Selectivity : Notably, it exhibited a remarkable selectivity towards CDK2 over CDK9 (265-fold), indicating its potential for targeted cancer therapies with reduced side effects .
Biological Activity Overview
The biological activity of 2-chloro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can be summarized in the following table:
| Activity | Description |
|---|---|
| Anticancer Activity | Inhibits CDK2 and CDK9; potential for use in cancer therapies |
| Anti-inflammatory Properties | Modulates COX-2 and iNOS expression in inflammatory pathways |
| Cell Proliferation Inhibition | Reduces cellular proliferation in various cancer cell lines (HeLa, A375) |
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Cancer Cell Lines : In vitro studies revealed that treatment with this compound significantly inhibited the growth of HeLa and A375 human tumor cell lines. The mechanism involved downregulation of cyclin D1 and upregulation of p21, leading to cell cycle arrest at the G1 phase .
- Anti-inflammatory Effects : Another study demonstrated that derivatives similar to this compound showed a significant decrease in iNOS and COX-2 mRNA levels when tested on RAW264.7 macrophage cells. This suggests that it may possess anti-inflammatory properties beneficial for conditions like rheumatoid arthritis .
類似化合物との比較
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- The target compound’s melting point is unreported but may vary due to the 2-chlorobenzamide’s lipophilicity.
- Molecular Weight: The analog’s higher molecular weight (589.1 vs. estimated ~470–500 for the target) reflects the bulkier chromenone substituent.
Research Findings and Implications
- Fluorine Substitution : Fluorine in both compounds may improve metabolic stability and binding affinity, as seen in kinase inhibitors like idelalisib .
- Chlorine vs.
- Synthetic Challenges : Low yields in Example 53 suggest that steric hindrance or competing side reactions may complicate the synthesis of such derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
